molecular formula C10H18ClN B3019732 N-But-3-ynylcyclohexanamine;hydrochloride CAS No. 113738-06-0

N-But-3-ynylcyclohexanamine;hydrochloride

Cat. No.: B3019732
CAS No.: 113738-06-0
M. Wt: 187.71
InChI Key: WNUWRBMMDVCEMH-UHFFFAOYSA-N
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Description

N-But-3-ynylcyclohexanamine;hydrochloride is a chemical compound with the molecular formula C10H18ClN and a molecular weight of 187.71. It is known for its unique structure, which includes a cyclohexane ring and an alkyne group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-But-3-ynylcyclohexanamine;hydrochloride typically involves the reaction of cyclohexanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-But-3-ynylcyclohexanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of N-substituted cyclohexanamine derivatives.

Scientific Research Applications

N-But-3-ynylcyclohexanamine;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of alkyne-containing compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-But-3-ynylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The amine group can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ambroxol hydrochloride: Used as a mucolytic agent.

    Bromhexine hydrochloride: Another mucolytic agent with similar applications.

Uniqueness

N-But-3-ynylcyclohexanamine;hydrochloride is unique due to its alkyne group, which allows for specific chemical reactions not possible with other similar compounds. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-but-3-ynylcyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h1,10-11H,3-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWRBMMDVCEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113738-06-0
Record name N-(but-3-yn-1-yl)cyclohexanamine hydrochloride
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